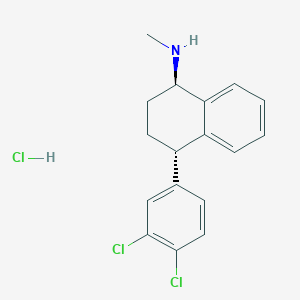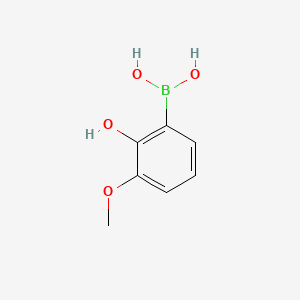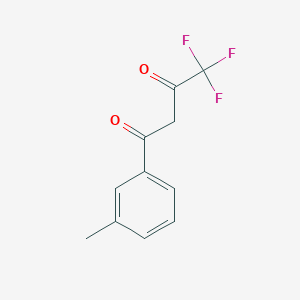
4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione
Übersicht
Beschreibung
4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione is a chemical compound with the molecular formula C11H9F3O2 . It has a molecular weight of 230.19 and is typically stored in a refrigerator . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione consists of a butane-1,3-dione backbone with a trifluoromethyl group and a m-tolyl group attached . The InChI code for this compound is 1S/C11H9F3O2/c1-7-3-2-4-8(5-7)9(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione are not available, similar compounds have been used in the synthesis of NNO ketoimines via Schiff base condensation reactions . They have also been used as ligands in the preparation of ternary lanthanide (Ln) complexes .Physical And Chemical Properties Analysis
4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione is a liquid at room temperature . It has a density of 1.3±0.1 g/cm3 , a boiling point of 270.2±35.0 °C at 760 mmHg , and a flash point of 94.2±22.8 °C . The compound has a molar refractivity of 50.9±0.3 cm3 and a polarizability of 20.2±0.5 10-24 cm3 .Wissenschaftliche Forschungsanwendungen
1. Application in Luminescent Complexes
- Summary of Application : This compound is used in the synthesis of a binuclear gadolinium (III) complex. The energy of the first exited triplet state for the diketonate ligand was found to be 22400 cm−1, which makes 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione a promising ligand for the preparation of highly luminescent Eu3+ and Sm3+ complexes .
- Methods of Application : The complex was obtained through the interaction of GdCl3·6H2O, 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione and NaOH in MeOH solution. A molar ratio of reagents equal to 1:3:3 was used .
- Results or Outcomes : The complex formed stable crystalline solvate with the composition [(Gd2(L)3(H2O))2(C4H8O2)]•2(C4H8O2). The structure of the complex was established by single crystal XRD experiment .
2. Application in Agrochemical and Pharmaceutical Industries
- Summary of Application : Trifluoromethylpyridines (TFMP), which can be synthesized from 4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
3. Application in Uranium(VI) Ion Species Capture
- Summary of Application : The thenoyl-trifluoro-acetone (tta: 4,4,4-Trifluoro-1-(2-Thienyl)-1,3-butanedione) has been successfully encapsulated into the silica gel matrix producing a composite of general formula SG-TTA. The new composite has a tendency to remove and capture uranium(VI) ion species .
- Methods of Application : The 4,4,4 trifluoro-1-(2-thienyl)-1,3-butanedione (TTA: 22.218 g, 100 mmol) dissolved in 50 mL ethanol was added to the solution of Tetraethylorthosilicate (Si(OEt)4 or TEOS: 20.82 g, 100 mmol) dissolved in 50 mL ethanol .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
4. Application in Metal [Cu(II) and Ni(II)] Complexes
- Summary of Application : The compound is used in the synthesis of metal [Cu(II) and Ni(II)] complexes. These complexes have been studied as top-level antibacterial agents against MRSA .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-1-(3-methylphenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7-3-2-4-8(5-7)9(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFWLZQTWRLBTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595230 | |
| Record name | 4,4,4-Trifluoro-1-(3-methylphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione | |
CAS RN |
53764-99-1 | |
| Record name | 4,4,4-Trifluoro-1-(3-methylphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-Trifluoro-1-(3-methylphenyl)-1,3-butanedione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QCX472V3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1592172.png)
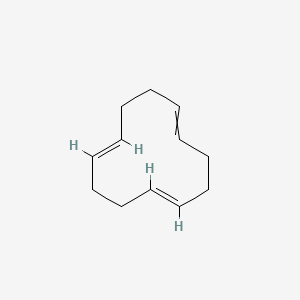
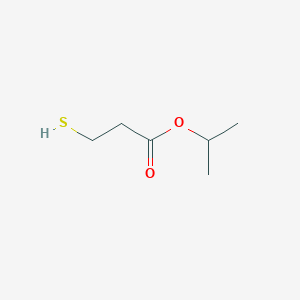
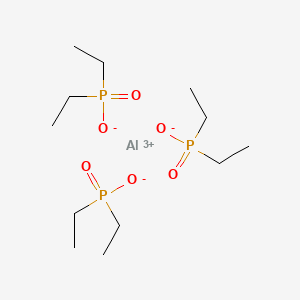
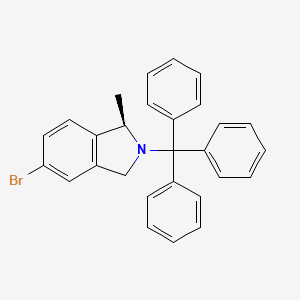
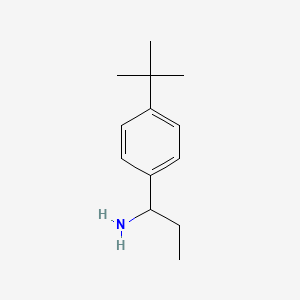
![(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1592182.png)
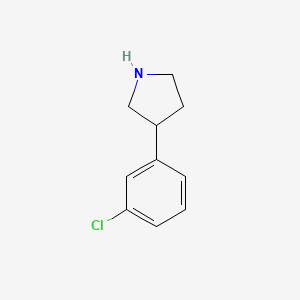
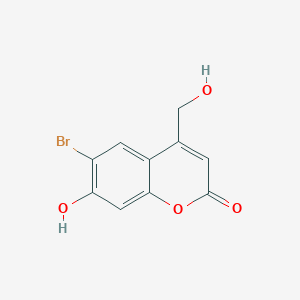
![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1592190.png)
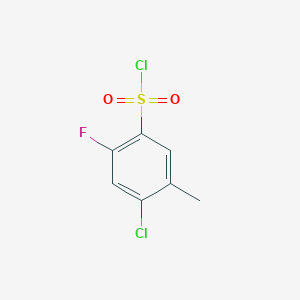
![Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B1592193.png)
